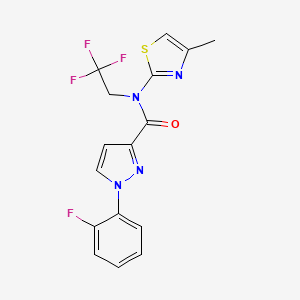![molecular formula C13H13F2NO4 B7683438 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, also known as DFOB, is a chemical compound that has been widely used in scientific research for its unique properties. DFOB is a derivative of the amino acid glycine and has been found to have a variety of applications in the field of biochemistry and pharmacology. In
作用機序
The mechanism of action of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid involves its ability to chelate iron. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid binds to iron ions and forms stable complexes that are then excreted from the body. In cancer cells, the excess iron leads to the production of reactive oxygen species (ROS), which can damage DNA and other cellular components. By removing the excess iron, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid reduces the production of ROS and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to have a variety of biochemical and physiological effects. In addition to its iron-chelating properties, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to have anti-inflammatory and antioxidant effects. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In animal studies, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to reduce the size of tumors and improve survival rates.
実験室実験の利点と制限
One of the main advantages of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid for lab experiments is its simple synthesis method. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid is also relatively stable and can be stored for long periods of time. However, one limitation of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid is its potential toxicity. While 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to be safe in animal studies, more research is needed to determine its safety in humans. In addition, the effectiveness of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid may vary depending on the type of cancer and the stage of the disease.
将来の方向性
There are several future directions for research on 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid. One area of research is the development of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Another area of research is the development of new derivatives of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid with improved properties, such as increased selectivity for cancer cells or reduced toxicity. Finally, more research is needed to determine the safety and effectiveness of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid in humans, including clinical trials to test its efficacy as a cancer treatment.
Conclusion
In conclusion, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, or 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid, is a promising compound with a variety of potential applications in scientific research. 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to have anti-inflammatory, antioxidant, and iron-chelating properties, making it a potential therapeutic agent for a variety of diseases. While more research is needed to determine its safety and effectiveness in humans, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid represents an exciting area of research with many potential future directions.
合成法
The synthesis of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid involves the reaction of glycine ethyl ester with 3,4-difluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with formaldehyde and methylamine to yield the final product, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid. The synthesis process is relatively simple and can be completed in a few steps, making 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid an attractive compound for research.
科学的研究の応用
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been extensively studied for its potential applications in the treatment of cancer and other diseases. One of the main areas of research has been the development of 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid as a chelator of iron. Iron is an essential element for the growth and proliferation of cancer cells, and 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been found to effectively remove excess iron from cancer cells, leading to their death. In addition, 2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
2-[[4-(3,4-difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c1-16(7-13(19)20)12(18)5-4-11(17)8-2-3-9(14)10(15)6-8/h2-3,6H,4-5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBVCFZWZMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B7683359.png)
![(E)-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B7683366.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-1-(1-oxo-1,4-thiazinan-4-yl)but-2-en-1-one](/img/structure/B7683369.png)
![1-[(E)-pyridin-4-ylmethylideneamino]imidazolidine-2,4-dione](/img/structure/B7683372.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B7683376.png)
![diethyl 5-[[(E)-2-acetamido-3-phenylprop-2-enoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7683381.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)
![1-pyrazin-2-yl-N-[4-(thiadiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B7683394.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)

![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)